![molecular formula C20H22N2O B14193123 2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide CAS No. 922704-97-0](/img/structure/B14193123.png)
2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide is an organic compound known for its unique chemical structure and properties. It is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide typically involves the reaction of diphenylmethanone with glycine ethyl ester hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out under nitrogen atmosphere at a temperature of 90°C for 18 hours. The product is then isolated and purified through standard separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-(diphenylmethylene)glycinate
- N-(Diphenylmethylene)glycine ethyl ester
- Ethyl (diphenylmethyleneamino)acetate
Uniqueness
2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
922704-97-0 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(benzhydrylideneamino)-2-ethylpent-4-enamide |
InChI |
InChI=1S/C20H22N2O/c1-3-15-20(4-2,19(21)23)22-18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3,5-14H,1,4,15H2,2H3,(H2,21,23) |
InChI-Schlüssel |
DFGUPGCBGGOVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
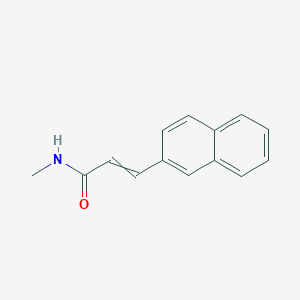
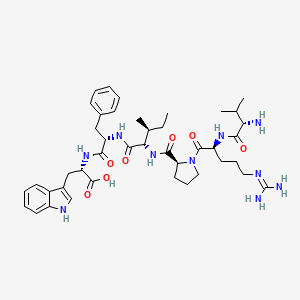
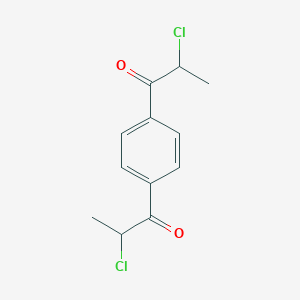

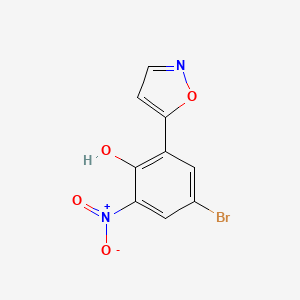

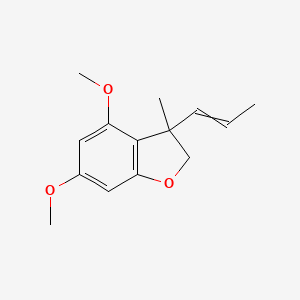

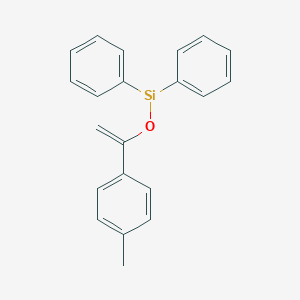
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
